N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester
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Overview
Description
Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that features a triazole and pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions often include heating and stirring to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also help in reducing reaction times and improving the overall scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[4,5-b]pyridines: These compounds also feature a fused ring system and are used in similar applications, such as drug development and enzyme inhibition.
Uniqueness
Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester (CAS number 56111-99-0) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to various biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a triazolo-pyridine framework, characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₆O₂ |
Molecular Weight | 206.20 g/mol |
CAS Number | 56111-99-0 |
The presence of the amino group and ethyl carbamate moiety enhances its interaction with biological targets, making it a candidate for drug development aimed at various diseases, including cancer and inflammatory disorders .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways. Its structural properties suggest potential interactions with proteins that regulate these pathways.
- Anticancer Properties : Similar compounds within the triazolo-pyridine class have demonstrated anticancer effects. Preliminary studies suggest that this compound may also possess similar properties, warranting further investigation into its efficacy against various cancer cell lines .
- Anti-inflammatory Effects : The compound's structural characteristics may allow it to modulate inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Research has shown that modifications to the triazolo-pyridine ring can significantly influence biological activity:
- Lipophilicity and Basicity : Variations in lipophilicity (logP) and basicity (pKa) have been correlated with binding affinities to target proteins, including ion channels like hERG, which is critical for assessing cardiotoxicity risks associated with drug candidates .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study focusing on triazolopyridazine derivatives found that certain analogs exhibited potent activity against Cryptosporidium parvum, suggesting that modifications to the triazole structure could enhance antimicrobial properties while minimizing off-target effects .
- In Vivo Efficacy : Research on related compounds demonstrated effective in vivo results, with some derivatives showing significant potency against infections in animal models. This highlights the potential for this compound to be developed into effective therapeutic agents .
Properties
CAS No. |
38359-77-2 |
---|---|
Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C8H10N6O2/c1-2-16-8(15)11-5-3-4(9)6-7(10-5)13-14-12-6/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15) |
InChI Key |
CYNUGFWBAVPJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NNN=C2C(=C1)N |
Origin of Product |
United States |
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